molecular formula C16H22FN3O2S B2617309 Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate CAS No. 1022235-03-5

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate

Cat. No.: B2617309
CAS No.: 1022235-03-5
M. Wt: 339.43
InChI Key: NACNAJPTEOYCPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a fluorophenyl group attached to one of the nitrogen atoms.


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate has been studied extensively in recent years due to its potential applications in the biomedical field. This compound has been shown to possess anti-inflammatory and analgesic properties, and it has been studied as a potential treatment for inflammatory diseases such as arthritis and asthma. This compound has also been studied as a potential treatment for pain, and it has been found to be effective in reducing pain associated with inflammation. Additionally, this compound has been studied as a potential treatment for depression and anxiety, and it has been found to be effective in reducing symptoms of both disorders.

Mechanism of Action

The exact mechanism of action of Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is not yet known, but it is believed to be related to its anti-inflammatory and analgesic properties. This compound is thought to interact with various receptors in the body, including the cyclooxygenase (COX) enzyme, the 5-lipoxygenase (5-LOX) enzyme, and the serotonin receptor. This compound is believed to inhibit the activity of these receptors, which results in reduced inflammation and pain. Additionally, this compound is thought to interact with the serotonin receptor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to reduce inflammation and pain, as well as reduce symptoms of depression and anxiety. This compound has also been found to have an effect on the immune system, and it has been found to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have an effect on the central nervous system, and it has been found to reduce the production of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, this compound is relatively stable and does not degrade easily. However, one of the main limitations of using this compound in laboratory experiments is that it is a relatively new compound, and its effects on different biological systems are not yet fully understood. Additionally, this compound is a relatively expensive compound, which can limit its use in laboratory experiments.

Future Directions

There are several potential future directions for research on Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate. One potential direction is to further explore its anti-inflammatory and analgesic properties. Additionally, further research could be done to explore its potential as a treatment for depression and anxiety. Another potential direction is to explore its potential effects on the immune system, as well as its potential effects on the central nervous system. Finally, further research could be done to explore its potential use in other biomedical applications, such as cancer treatment.

Synthesis Methods

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is synthesized from the reaction of ethyl 3-amino-propanoate with 4-(2-fluorophenyl)piperazine-1-carbothioyl chloride. The reaction is carried out in a dry solvent, such as dichloromethane, at room temperature for approximately 2 hours. After the reaction is complete, the product is isolated by precipitation and then purified by column chromatography. The final product is a white crystalline solid with a melting point of 175-176°C.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, a similar compound, Aminoethylpiperazine (AEP), is a corrosive organic liquid that can cause second or third-degree burns .

Properties

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2S/c1-2-22-15(21)7-8-18-16(23)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACNAJPTEOYCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=S)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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